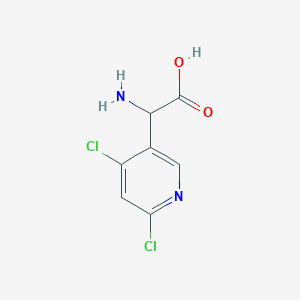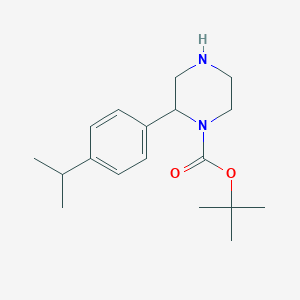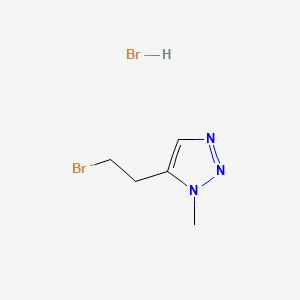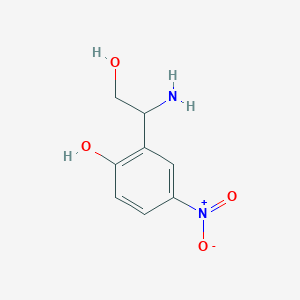
N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine is a chemical compound with the molecular formula C7H15NO2. It is known for its unique structure, which includes a dioxolane ring and a methylamine group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanamine: A closely related compound with similar chemical properties.
N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methylamine: Another similar compound with slight structural differences.
Uniqueness
N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine is unique due to its specific combination of a dioxolane ring and a methylamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)4-8-3/h6,8H,4-5H2,1-3H3 |
InChI Key |
WHOSTRMGZDFYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CNC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


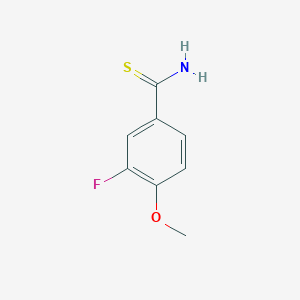
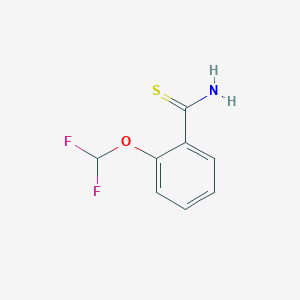

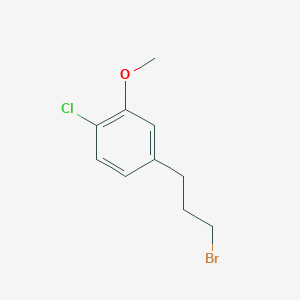
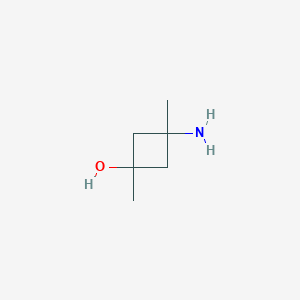
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13598546.png)
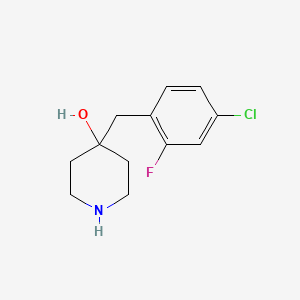
![4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline](/img/structure/B13598556.png)
